molecular formula C13H12FNO B13080918 (3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol

(3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol

Cat. No.: B13080918
M. Wt: 217.24 g/mol
InChI Key: ZPKBZAKJHRBJDK-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position and a methyl group at the 4-position of the pyridine ring, along with a phenyl group attached to the methanol moiety. The incorporation of fluorine into organic molecules often imparts unique physical, chemical, and biological properties, making fluorinated compounds valuable in various fields of research and industry .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Medicine: Fluorinated compounds are often explored for their potential therapeutic applications, including as imaging agents and drug candidates.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2-Methylpyridine
  • 4-Methylpyridine

Uniqueness

(3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol is unique due to the specific combination of fluorine and methyl substituents on the pyridine ring, along with the phenylmethanol moiety. This unique structure imparts distinct physical, chemical, and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

(3-fluoro-4-methylpyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C13H12FNO/c1-9-7-8-15-12(11(9)14)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3

InChI Key

ZPKBZAKJHRBJDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(C2=CC=CC=C2)O)F

Origin of Product

United States

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